molecular formula C7H10N2O3 B13788395 2-Methoxyethyl 1H-imidazole-1-carboxylate CAS No. 86321-17-7

2-Methoxyethyl 1H-imidazole-1-carboxylate

Cat. No.: B13788395
CAS No.: 86321-17-7
M. Wt: 170.17 g/mol
InChI Key: SQFUIOWCOBPWPJ-UHFFFAOYSA-N
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Description

METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is a compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an imidazole ring and a methoxypolyoxyethylene chain. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL typically involves the reaction of methoxypolyethylene glycol with carbonyl imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL can yield imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The methoxypolyoxyethylene chain enhances the solubility and stability of the compound, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

METHOXYPOLYOXYETHYLENE IMIDAZOLYL*CARBON YL is unique due to its combination of an imidazole ring and a methoxypolyoxyethylene chain. Similar compounds include:

Properties

CAS No.

86321-17-7

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxyethyl imidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-11-4-5-12-7(10)9-3-2-8-6-9/h2-3,6H,4-5H2,1H3

InChI Key

SQFUIOWCOBPWPJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)N1C=CN=C1

Related CAS

86321-17-7

Origin of Product

United States

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